molecular formula C25H24Cl2N2O B11490318 2-[(4-tert-butylphenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole

Cat. No.: B11490318
M. Wt: 439.4 g/mol
InChI Key: HTOGRFXRJIVNRB-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a tert-butylphenoxy group and a dichlorophenylmethyl group attached to a benzodiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Dichlorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the tert-Butylphenoxy Group: This can be accomplished through a nucleophilic substitution reaction where the benzodiazole core reacts with 4-tert-butylphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-Butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(4-tert-Butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-tert-Butylphenoxy)methyl]-1-octyl-1H-benzimidazole
  • 2-[(4-tert-Butylphenoxy)methyl]-4H-1,2,4-triazole derivatives

Uniqueness

2-[(4-tert-Butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. Its dichlorophenylmethyl and tert-butylphenoxy groups may enhance its stability, solubility, and biological activity.

Properties

Molecular Formula

C25H24Cl2N2O

Molecular Weight

439.4 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(2,4-dichlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C25H24Cl2N2O/c1-25(2,3)18-9-12-20(13-10-18)30-16-24-28-22-6-4-5-7-23(22)29(24)15-17-8-11-19(26)14-21(17)27/h4-14H,15-16H2,1-3H3

InChI Key

HTOGRFXRJIVNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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